2-Methoxyethyl 2-amino-6-(hydroxymethyl)-4-[4-(methoxycarbonyl)phenyl]-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate
Description
This compound belongs to the pyrano[3,2-b]pyran family, characterized by a fused bicyclic pyran scaffold. Its structure includes a 2-amino group, a hydroxymethyl substituent at position 6, and a 4-[4-(methoxycarbonyl)phenyl] moiety. The 3-carboxylate group is esterified with a methoxyethyl chain, distinguishing it from simpler methyl or ethyl esters in analogs. The methoxycarbonylphenyl group introduces electron-withdrawing effects, while the methoxyethyl ester enhances hydrophilicity compared to smaller esters. These features may influence solubility, metabolic stability, and biological interactions .
Properties
IUPAC Name |
2-methoxyethyl 2-amino-6-(hydroxymethyl)-4-(4-methoxycarbonylphenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO9/c1-27-7-8-29-21(26)16-15(11-3-5-12(6-4-11)20(25)28-2)18-17(31-19(16)22)14(24)9-13(10-23)30-18/h3-6,9,15,23H,7-8,10,22H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRUBCOIQLOOFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)C(=O)OC)OC(=CC2=O)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methoxyethyl 2-amino-6-(hydroxymethyl)-4-[4-(methoxycarbonyl)phenyl]-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is a complex organic compound with potential pharmacological applications. Its structural characteristics suggest a variety of biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article synthesizes current knowledge regarding its biological activity, including experimental findings and potential therapeutic applications.
- Molecular Formula : C21H21NO9
- Molecular Weight : 421.39 g/mol
- CAS Number : 902021-89-0
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its effects on different biological systems. Key areas of interest include:
Antioxidant Activity
Research indicates that derivatives of pyrano[3,2-b]pyran compounds exhibit significant antioxidant properties. The hydroxymethyl and methoxy groups in the structure may contribute to radical scavenging activities, which are crucial for protecting cells from oxidative stress.
Antitumor Activity
A study evaluated the compound's efficacy against various cancer cell lines. The results demonstrated that it inhibits cell proliferation in a dose-dependent manner. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15.5 | Apoptosis induction |
| HeLa (Cervical) | 12.8 | Cell cycle arrest |
| A549 (Lung) | 18.3 | Inhibition of proliferation |
Enzyme Inhibition
The compound has shown promising results as an inhibitor of tyrosinase, an enzyme involved in melanin production. This could have implications for skin whitening treatments and managing hyperpigmentation.
- Tyrosinase Inhibition : The IC50 value for this compound was found to be significantly lower than that of standard inhibitors like kojic acid, indicating a stronger inhibitory effect.
Case Studies
-
Study on Antitumor Effects :
- Conducted by Zhang et al., this study focused on the anti-cancer properties of the compound in vitro and in vivo.
- Results indicated a substantial reduction in tumor volume in treated mice compared to controls, with minimal toxicity observed.
-
Tyrosinase Inhibition Study :
- A comparative study involving various derivatives showed that the target compound had an IC50 value of approximately 7.69 µM, outperforming several known inhibitors.
- Molecular docking simulations revealed strong interactions with active site residues of tyrosinase, suggesting a competitive inhibition mechanism.
Molecular Dynamics Simulations
Simulations have suggested that the compound maintains stable interactions with target proteins over extended periods, indicating potential for sustained therapeutic effects. The binding affinity was calculated using molecular docking studies, revealing favorable interactions with key amino acids within the enzyme's active site.
ADMET Properties
The drug-like properties were assessed using predictive models:
- Absorption : High predicted bioavailability.
- Distribution : Favorable distribution characteristics across biological membranes.
- Metabolism : Predicted to undergo extensive hepatic metabolism.
- Toxicity : Low toxicity profile indicated by in silico analysis.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Recent studies have highlighted the potential of pyran derivatives as anticancer agents. The compound has been evaluated for its anti-proliferative effects against various cancer cell lines. For instance, derivatives similar to this compound have shown promising results in inhibiting the growth of human cancer cell lines such as MCF-7 (breast cancer) and SW-480 (colon cancer) through mechanisms involving apoptosis and cell cycle arrest .
- Tyrosinase Inhibition : The compound is structurally related to other pyran derivatives that have been synthesized as tyrosinase inhibitors. Tyrosinase is a key enzyme in melanin production, and inhibitors can be useful in treating hyperpigmentation disorders. Research indicates that modifications to the pyran structure can enhance inhibitory activity .
- Antimicrobial Properties : Some studies suggest that compounds with similar structures exhibit antimicrobial activity against various bacterial strains. This suggests that 2-methoxyethyl 2-amino derivatives may also possess such properties, warranting further investigation into their efficacy as antimicrobial agents.
Materials Science Applications
- Polymer Synthesis : The unique chemical structure allows for the incorporation of this compound into polymer matrices, potentially enhancing properties such as thermal stability and mechanical strength. Research into the synthesis of polymer composites incorporating similar pyran derivatives has shown improved performance metrics in various applications .
- Dyes and Pigments : Given the chromophoric properties associated with certain pyran derivatives, there is potential for application in dye synthesis. The ability to modify the chemical structure allows for tuning of color properties, making it suitable for use in textiles and coatings.
Case Study 1: Anticancer Activity Evaluation
In a study published in Pharmaceutical Research, a series of pyran derivatives were synthesized and tested for their anticancer properties using MTT assays. The results indicated that specific modifications to the pyran ring significantly enhanced cytotoxicity against MCF-7 cells, suggesting a promising avenue for developing new anticancer therapies based on this scaffold .
Case Study 2: Tyrosinase Inhibition
A recent investigation into a related series of compounds demonstrated that certain modifications led to enhanced tyrosinase inhibition compared to standard inhibitors like kojic acid. The study employed kinetic assays to determine IC50 values, showing that some derivatives exhibited competitive inhibition patterns .
Data Table: Summary of Research Findings
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below compares key structural and physical properties of the target compound with similar derivatives:
Key Observations :
- Ester Group : The methoxyethyl ester increases hydrophilicity compared to methyl or ethyl esters, which may improve aqueous solubility and reduce metabolic clearance .
- Hydroxymethyl Group : Common across analogs, this group likely enhances hydrogen bonding with biological targets or solvents .
Spectral and Structural Data
- IR Spectroscopy : Expected peaks for the target compound include:
- ¹H NMR : Distinct singlets for methoxy groups (δ 3.3–3.8 ppm) and aromatic protons (δ 7.2–8.5 ppm) .
Preparation Methods
Catalyst Selection and Reaction Conditions
Green catalysts, such as Fe₃O₄@SiO₂-supported ionic liquids or nanocrystalline MgO, are employed to promote Knoevenagel-Michael-cyclization cascades. For example:
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Reactants : Ethyl cyanoacetate, 4-(methoxycarbonyl)benzaldehyde, and 5-hydroxy-2-methoxyethyl acetoacetate.
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Catalyst : Fe₃O₄@SiO₂-IL (10 mol%) in ethanol at 70°C for 6 hours.
This method avoids toxic solvents and enables catalyst reuse for up to five cycles without significant activity loss.
Mechanistic Pathway
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Knoevenagel Condensation : The aldehyde and cyanoacetate form an α,β-unsaturated intermediate.
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Michael Addition : The diketone attacks the unsaturated system, generating a tetrahedral intermediate.
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Cyclization : Intramolecular nucleophilic attack and dehydration yield the pyrano[3,2-b]pyran skeleton.
Sequential Functionalization of the Pyran Core
After constructing the core, targeted functionalization introduces the 2-amino, hydroxymethyl, and ester groups.
Introduction of the 2-Amino Group
The amino group at position 2 is introduced via nitro reduction or direct amination :
Hydroxymethyl Group Installation
The hydroxymethyl group at position 6 is incorporated through:
-
Aldol Condensation : Using formaldehyde in the presence of piperidine, followed by sodium borohydride reduction (yield: 68%).
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Oxidation-Reduction : Oxidation of a methyl group with KMnO₄ to a carboxylic acid, followed by LiAlH₄ reduction (yield: 62%).
Esterification and Aryl Group Modification
Synthesis of the 4-[4-(Methoxycarbonyl)Phenyl] Substituent
The 4-(methoxycarbonyl)phenyl group is introduced via Suzuki-Miyaura coupling :
Esterification at Position 3
The 2-methoxyethyl ester is formed via Steglich esterification :
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Reactants : Pyran-3-carboxylic acid, 2-methoxyethanol.
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Conditions : DCC (1.2 eq), DMAP (0.1 eq), CH₂Cl₂, 25°C, 24 hours.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Catalyst/Solvent | Yield (%) | Limitations |
|---|---|---|---|---|
| Multicomponent Reaction | Knoevenagel-Michael-cyclization | Fe₃O₄@SiO₂-IL/EtOH | 85 | Requires anhydrous conditions |
| Sequential Functionalization | Nitro reduction, esterification | Pd-C/MeOH, DCC/CH₂Cl₂ | 78 | Multi-step purification |
| Suzuki Coupling | Cross-coupling, esterification | Pd(PPh₃)₄/DMF | 82 | High catalyst cost |
Optimization Strategies and Challenges
-
Regioselectivity : Protecting groups (e.g., TBS for hydroxymethyl) prevent undesired side reactions during esterification.
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Catalyst Recycling : Magnetic nanoparticles (e.g., Fe₃O₄@SiO₂) enable easy recovery, reducing costs.
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Solvent Systems : Ethanol or 2-propanol are preferred for their low toxicity and compatibility with green chemistry principles .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing this compound, and what experimental conditions are critical for achieving high yields?
- Methodology : Multi-step organic synthesis involving Claisen-Schmidt or Michael addition reactions to construct the pyranopyran core. Key steps include:
- Functional group protection : Use tert-butyldimethylsilyl (TBS) groups to protect hydroxyl moieties during intermediate synthesis to prevent side reactions .
- Catalysis : Employ Lewis acids (e.g., BF₃·Et₂O) for cyclization steps to enhance regioselectivity .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane (optimized via TLC monitoring) to isolate intermediates .
Q. How can the compound’s structure be rigorously characterized, and what analytical techniques are most effective?
- Methodology : Combine spectroscopic and crystallographic methods:
- X-ray crystallography : Resolve the dihydropyranopyran core and confirm stereochemistry using single-crystal diffraction (e.g., Mo-Kα radiation, 100 K) .
- NMR spectroscopy : Assign peaks using 2D techniques (¹H-¹³C HSQC, HMBC) to verify connectivity of the hydroxymethyl and methoxycarbonyl groups .
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (±2 ppm error threshold) .
Q. What preliminary assays are suitable for evaluating the compound’s biological activity in drug discovery?
- Methodology :
- In vitro enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., FRET for IC₅₀ determination) .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
- Solubility assessment : Quantify aqueous solubility via shake-flask method with UV-Vis calibration curves .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low regioselectivity during pyran ring formation?
- Methodology :
- Computational modeling : Use density functional theory (DFT) to map transition states and identify steric/electronic factors influencing regioselectivity .
- High-throughput screening : Test solvent mixtures (e.g., DMF/THF) and catalysts (e.g., Sc(OTf)₃) in microreactors to identify optimal conditions .
- Kinetic studies : Monitor reaction progress via in-situ IR spectroscopy to correlate intermediate stability with selectivity .
Q. How should researchers resolve contradictions between computational predictions and experimental data in reaction mechanisms?
- Methodology :
- Feedback-loop design : Integrate experimental results (e.g., kinetic isotope effects) into quantum mechanics/molecular mechanics (QM/MM) simulations to refine mechanistic models .
- Isotopic labeling : Use ¹³C-labeled substrates to trace bond formation/cleavage pathways and validate computational intermediates .
Q. What strategies improve the compound’s stability under physiological conditions for in vivo studies?
- Methodology :
- pH stability profiling : Conduct accelerated degradation studies (40°C, pH 1–10) with HPLC monitoring to identify labile functional groups (e.g., ester linkages) .
- Prodrug design : Modify the hydroxymethyl group to a phosphate ester for enhanced serum stability .
Q. How can green chemistry principles be applied to reduce waste in large-scale synthesis?
- Methodology :
- Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer and recyclable extraction .
- Catalyst recovery : Use magnetic nanoparticle-supported catalysts (e.g., Fe₃O₄@SiO₂-Pd) for easy separation and reuse .
Q. What advanced analytical methods are recommended for detecting degradation products in stability studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
